molecular formula C10H6N2O7S B15006075 Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate

Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate

Cat. No.: B15006075
M. Wt: 298.23 g/mol
InChI Key: RVEUEHXRASBOTE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of nitro groups at positions 4 and 6, a hydroxyl group at position 3, and a carboxylate ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene precursor, followed by esterification and hydroxylation reactions. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzothiophenes with various nucleophiles

Scientific Research Applications

Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The hydroxyl and carboxylate groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate: Similar structure but with only one nitro group.

    Methyl 3-hydroxy-1-benzothiophene-2-carboxylate: Lacks nitro groups, making it less reactive.

    Methyl 4,6-dinitro-1-benzothiophene-2-carboxylate: Lacks the hydroxyl group, affecting its chemical properties.

Uniqueness

Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H6N2O7S

Molecular Weight

298.23 g/mol

IUPAC Name

methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6N2O7S/c1-19-10(14)9-8(13)7-5(12(17)18)2-4(11(15)16)3-6(7)20-9/h2-3,13H,1H3

InChI Key

RVEUEHXRASBOTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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